molecular formula C10H10Br2O2 B12286550 2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane

2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane

Cat. No.: B12286550
M. Wt: 321.99 g/mol
InChI Key: ACDMQOLBNKPQKU-UHFFFAOYSA-N
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Description

2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane: is an organic compound with the molecular formula C10H10Br2O2 It is characterized by the presence of a dioxolane ring attached to a brominated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-(2-hydroxy-5-methylphenyl)-1,3-dioxolane using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Scientific Research Applications

Chemistry: 2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It can be used to investigate the mechanisms of action of brominated compounds in cellular processes .

Medicine: Its brominated structure can be modified to create derivatives with enhanced biological activity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to impart specific properties such as flame retardancy .

Comparison with Similar Compounds

Uniqueness: 2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane is unique due to the presence of both a brominated aromatic ring and a dioxolane ring.

Properties

IUPAC Name

2-[2-bromo-5-(bromomethyl)phenyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c11-6-7-1-2-9(12)8(5-7)10-13-3-4-14-10/h1-2,5,10H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDMQOLBNKPQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)CBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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